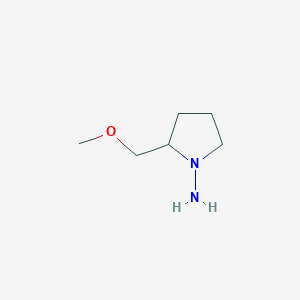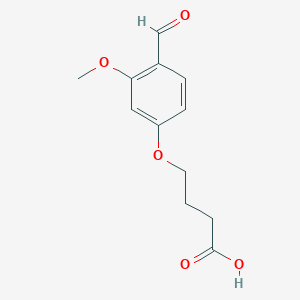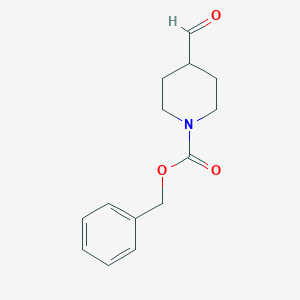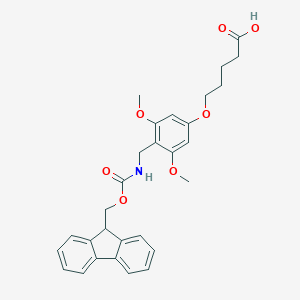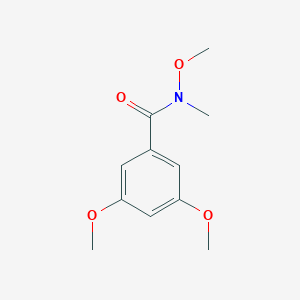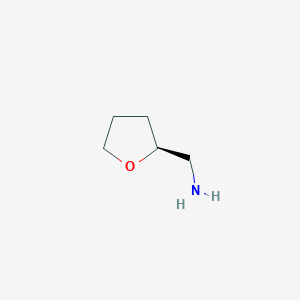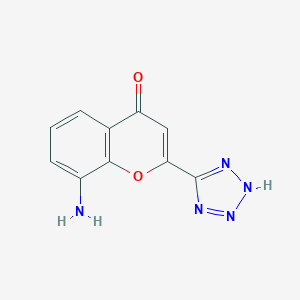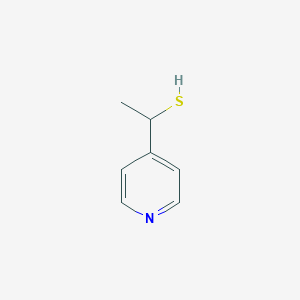
1-(Pyridin-4-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)ethanethiol, commonly known as P4ET, is an organic compound that belongs to the thiol family. It is a colorless liquid that has a strong odor. P4ET is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of P4ET is not well understood. However, it is believed that the thiol group in P4ET can form covalent bonds with proteins and other biomolecules. This can lead to changes in their structure and function, which may be useful in drug discovery and other applications.
Biochemische Und Physiologische Effekte
P4ET has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. P4ET has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, P4ET has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
P4ET has several advantages for lab experiments. Firstly, it is a stable and readily available compound that can be easily synthesized in large quantities. Secondly, it has a high yield, making it cost-effective for research purposes. However, P4ET also has some limitations. It has a strong odor, which can be unpleasant to work with. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on P4ET. Firstly, further studies are needed to understand its mechanism of action. This will help to identify potential applications and optimize its use in scientific research. Secondly, more research is needed to investigate its potential as an anticancer agent and antioxidant. Finally, there is potential for the development of new P4ET-based materials with novel properties and applications.
Conclusion:
In conclusion, P4ET is a unique compound with a range of potential applications in scientific research. Its synthesis method is straightforward, and it has a high yield, making it cost-effective for research purposes. While its mechanism of action is not well understood, it has been found to have a range of biochemical and physiological effects that may be useful in the treatment of various diseases. Further research is needed to fully understand its potential applications and optimize its use in scientific research.
Synthesemethoden
The synthesis of P4ET involves the reaction of pyridine-4-carbaldehyde with ethanethiol in the presence of a catalyst. The reaction is carried out under reflux with stirring for several hours. The product is then purified by distillation or column chromatography. The yield of P4ET is typically high, making it a cost-effective compound for scientific research.
Wissenschaftliche Forschungsanwendungen
P4ET has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have potential applications in catalysis, drug discovery, and material science. P4ET is also used as a reagent in organic synthesis, where it can be used to introduce a thiol group into a molecule. This is useful for the synthesis of sulfur-containing compounds, which have biological and pharmaceutical importance.
Eigenschaften
CAS-Nummer |
135207-19-1 |
|---|---|
Produktname |
1-(Pyridin-4-yl)ethanethiol |
Molekularformel |
C7H9NS |
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
1-pyridin-4-ylethanethiol |
InChI |
InChI=1S/C7H9NS/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 |
InChI-Schlüssel |
GIPPXXPTVWLFAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)S |
Kanonische SMILES |
CC(C1=CC=NC=C1)S |
Synonyme |
4-Pyridinemethanethiol,alpha-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



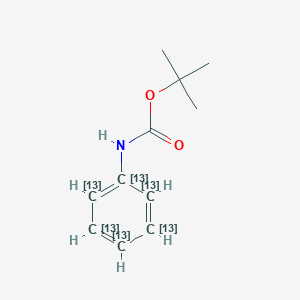


![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
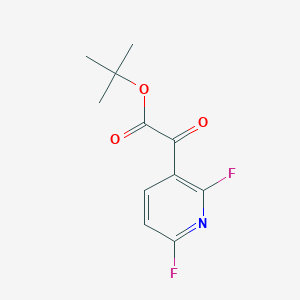
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
